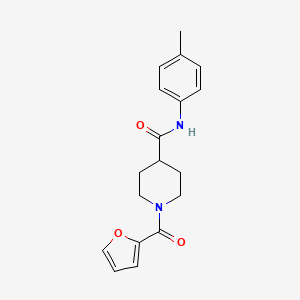
1-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide is an organic compound that belongs to the class of piperidine carboxamides This compound features a piperidine ring substituted with a furan-2-carbonyl group and a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan-2-Carbonyl Group: The furan-2-carbonyl group can be introduced via acylation reactions using furan-2-carbonyl chloride and a suitable base.
Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be attached through a nucleophilic substitution reaction using 4-methylphenylamine and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反応の分析
Types of Reactions
1-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, catalysts, or other industrial applications.
作用機序
The mechanism of action of 1-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
類似化合物との比較
1-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(furan-2-carbonyl)-N-phenylpiperidine-4-carboxamide: Lacks the 4-methyl group on the phenyl ring, which may affect its chemical and biological properties.
1-(furan-2-carbonyl)-N-(4-chlorophenyl)piperidine-4-carboxamide: Contains a chlorine atom instead of a methyl group, which may influence its reactivity and interactions.
1-(furan-2-carbonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide: Features a methoxy group, which can alter its electronic and steric properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
1-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-4-6-15(7-5-13)19-17(21)14-8-10-20(11-9-14)18(22)16-3-2-12-23-16/h2-7,12,14H,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBYEILPQXOFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725886 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
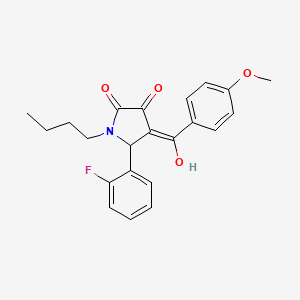
![1-methyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B5327972.png)
![4-(5-methylpyridin-2-yl)-1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidin-4-ol](/img/structure/B5327982.png)
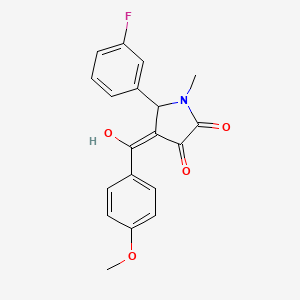
![1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5327992.png)
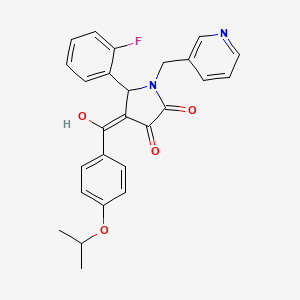
![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-1-methyl-1H-imidazole-5-carboxamide](/img/structure/B5328002.png)
![N-benzyl-N'-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)sulfamide](/img/structure/B5328018.png)
![4-benzyl-3-ethyl-1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5328026.png)
![1-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5328034.png)
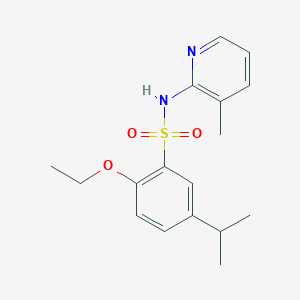
![2-[[3-[(4-Fluorophenyl)methoxy]phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B5328055.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5328067.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5328069.png)
